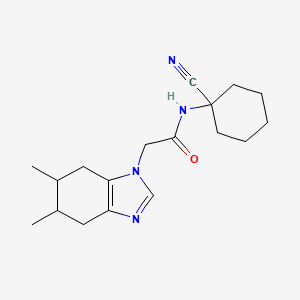
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclohexyl Group Addition: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction involving a cyclohexyl halide and a cyanide source.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: can be compared with other benzodiazole derivatives:
n-(1-Cyanocyclohexyl)-2-(4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: Lacks the dimethyl groups, which may affect its biological activity.
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-1h-1,3-benzodiazol-1-yl)acetamide: Lacks the tetrahydro moiety, which may influence its chemical reactivity.
The unique structural features of This compound
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13-8-15-16(9-14(13)2)22(12-20-15)10-17(23)21-18(11-19)6-4-3-5-7-18/h12-14H,3-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVLENELHAIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C)N(C=N2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














